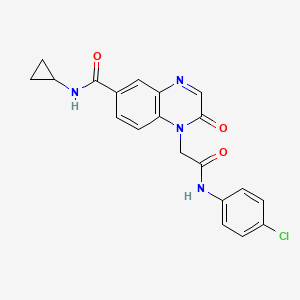
1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C20H17ClN4O3 and its molecular weight is 396.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-N-cyclopropyl-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O3 |
| Molecular Weight | 396.8 g/mol |
| CAS Number | 1251675-06-5 |
| SMILES | Cc1cc(C(C(=O)N)c2ccc(Cl)cc2)c(Cl)cc1NC(=O)c3cc(I)cc(I)c3O |
Structural Characteristics
The compound features a quinoxaline core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The presence of a chlorophenyl group enhances its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of quinoxaline have been shown to inhibit the release of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 cells. This inhibition is associated with the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, implicating the potential of our compound in treating inflammatory diseases .
Anticancer Potential
Compounds related to quinoxaline derivatives have also been evaluated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. Preliminary data suggest that our compound may similarly affect cancer cell lines, warranting further investigation into its efficacy and mechanisms .
Antiviral Activity
Research has indicated that quinoxaline derivatives can exhibit antiviral activity against various viruses. For example, compounds targeting human adenovirus (HAdV) have shown promising results in vitro, suggesting that our compound might also possess antiviral properties through similar mechanisms .
In Vitro Studies
In a study assessing the biological activity of various quinoxaline derivatives, one analog demonstrated a significant decrease in NO production in LPS-stimulated macrophages, indicating strong anti-inflammatory effects. The study utilized Western blot analysis to confirm the downregulation of COX-2 and iNOS expression levels .
In Vivo Studies
Another study explored the anti-inflammatory effects of a related compound in an animal model using the carrageenan-induced paw edema test. The results showed a marked reduction in edema size compared to control groups, supporting the potential therapeutic application of quinoxaline derivatives in managing inflammation .
The biological activity of This compound may involve several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound likely inhibits the production of key inflammatory mediators such as NO and prostaglandins by affecting signaling pathways like MAPK.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by modulating the expression of apoptotic proteins.
- Antiviral Mechanisms : Potential interference with viral replication processes could be another avenue for its antiviral activity.
Propriétés
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]-N-cyclopropyl-2-oxoquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c21-13-2-4-14(5-3-13)23-18(26)11-25-17-8-1-12(20(28)24-15-6-7-15)9-16(17)22-10-19(25)27/h1-5,8-10,15H,6-7,11H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOVQZKXHZQYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)N(C(=O)C=N3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














